Avizafone Avizafone Avizafone is a peptide.
Brand Name: Vulcanchem
CAS No.: 65617-86-9
VCID: VC0519860
InChI: InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1
SMILES: CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.9 g/mol

Avizafone

CAS No.: 65617-86-9

Cat. No.: VC0519860

Molecular Formula: C22H27ClN4O3

Molecular Weight: 430.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Avizafone - 65617-86-9

Specification

CAS No. 65617-86-9
Molecular Formula C22H27ClN4O3
Molecular Weight 430.9 g/mol
IUPAC Name (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide
Standard InChI InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1
Standard InChI Key LTKOVYBBGBGKTA-SFHVURJKSA-N
Isomeric SMILES CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N
SMILES CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Canonical SMILES CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Avizafone’s structure comprises a lysyl-glycinamide backbone linked to a 2-benzoyl-4-chloro-N-methylaniline moiety (Fig. 1) . The IUPAC name, (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide, reflects its stereochemistry, with an S-configuration at the second carbon of the hexanamide chain . Key features include:

  • Molecular formula: C22H27ClN4O3

  • Molecular weight: 430.933 g/mol (monoisotopic: 430.177168 Da)

  • SMILES notation: CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N

The presence of a chloro-substituted aromatic ring enhances lipophilicity, facilitating blood-brain barrier penetration, while the peptide linkage ensures prodrug stability during absorption .

Pharmacological Profile

Mechanism of Action

Avizafone acts as a prodrug, hydrolyzed by plasma esterases to yield diazepam, which potentiates GABAergic neurotransmission via allosteric modulation of GABAA receptors . This conversion occurs within 5–15 minutes post-injection, achieving therapeutic diazepam concentrations of 200–700 ng/mL .

Receptor Affinity

Diazepam, the active metabolite, exhibits:

  • High affinity: Ki = 8.2 nM for GABAA α1β2γ2 receptors

  • Selectivity: 10-fold greater for benzodiazepine sites over peripheral receptors

Therapeutic Applications

Organophosphate Poisoning Antidote

Avizafone is a cornerstone of nerve agent antidote kits, administered with atropine and pralidoxime. Clinical trials demonstrate:

ParameterPralidoxime Alone Pralidoxime + Avizafone
Cmax (ng/mL)1,250 ± 3102,890 ± 540
Tmax (min)45 ± 1222 ± 8
AUC0–∞ (h·ng/mL)8,760 ± 1,2409,010 ± 1,410

The combination accelerates pralidoxime absorption by 50%, critical for reactivating acetylcholinesterase .

Sedation in Emergency Settings

Intramuscular avizafone (1.6–1.8 mg/kg) induces sedation within 8–17 minutes in canines, with dose-linear pharmacokinetics :

RouteCmax/Dose (ng/mL/mg)Tmax (min)AUCinf/Dose (h·ng/mL/mg)
IM 397 ± 18217.5 ± 914,316 ± 3,826
SQ 358 ± 16712.3 ± 513,892 ± 3,210

Subcutaneous administration achieves faster Tmax due to reduced injection volume (0.3 mL/kg vs. 1.0 mL/kg IM) .

Pharmacokinetics and Formulation Advances

Absorption and Distribution

Compartmental modeling reveals avizafone follows two-phase absorption when co-administered with adjuvants :

  • Zero-order kinetics: Predominates in solo administration (ka = 0.12 min⁻¹)

  • First-order kinetics: With atropine/avizafone (ka = 0.27 min⁻¹)

High-Concentration Formulations

Patent US20210369651A1 details avizafone solutions (50 mg/mL) enabling low-volume delivery (Table 1) :

Table 1: Pharmacokinetic Comparison of Avizafone Formulations

StudyConcentration (mg/mL)Volume (mL/kg)Cmax (ng/mL)Tmax (min)
Study 116.71.0669 ± 28630 (9–30)
Study 250.00.31,890 ± 41010 (5–15)

The 3-fold concentration increase reduced Tmax by 67%, enhancing clinical utility in status epilepticus .

Recent Advances and Future Directions

Niacin-Enhanced Formulations

Adding niacin (10 mg/mL) to avizafone solutions accelerates absorption further (Tmax = 8.2 ± 2.1 min) by increasing local blood flow .

Nanoparticle Delivery Systems

Preliminary studies with PLGA nanoparticles show a 4.8-fold prolongation in diazepam release (t½ = 14.2 h vs. 2.9 h free drug) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator